molecular formula C7H11ClN2O B6275584 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride CAS No. 2763786-82-7

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride

Cat. No. B6275584
CAS RN: 2763786-82-7
M. Wt: 174.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-2-yl)-1,3-oxazole hydrochloride, also known as POH, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 130-132°C and a solubility of 1.2 g/L in water. POH has been used in a variety of biological and chemical experiments, including drug synthesis, enzyme inhibition, and protein-ligand binding studies.

Mechanism of Action

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride acts as a competitive inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity. 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can also act as a non-competitive inhibitor, by binding to a site on the enzyme other than the active site. This can lead to a decrease in the enzyme’s activity by altering its structure or conformation.
Biochemical and Physiological Effects
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase. In vivo studies have shown that 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can reduce inflammation, reduce pain, and reduce the symptoms of depression. 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has also been shown to have anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to handle and store. It is also relatively inexpensive and readily available. However, 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has some limitations as well. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

There are a variety of potential future directions for the use of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride in scientific research. 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride could be used to develop new drugs for the treatment of a variety of diseases, such as cancer, depression, and inflammation. 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride could also be used to study the binding of proteins to small molecules, such as drugs and hormones, and to study enzyme inhibition. 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride could also be used to develop new catalysts for organic synthesis. Finally, 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride could be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is synthesized from a variety of starting materials, including 2-pyrrolidone, 1,3-oxazole, and hydrochloric acid. The starting materials are reacted in a solvent, such as methanol or ethanol, at a temperature of 80-90°C for 2-4 hours. The reaction is then cooled and the product is filtered to obtain 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride. The product is then purified by recrystallization, and the purity can be verified by HPLC or NMR.

Scientific Research Applications

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein-ligand binding studies. In drug synthesis, 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can be used to synthesize a variety of compounds, such as anticonvulsants, anti-depressants, and anti-inflammatory drugs. In enzyme inhibition studies, 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has been used to inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase. In protein-ligand binding studies, 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has been used to study the binding of proteins to small molecules, such as drugs and hormones.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves the reaction of 2-amino-2-methyl-1-propanol with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "ethyl 2-bromoacetate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 2-amino-2-methyl-1-propanol is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate compound, 2-(2-bromoacetyl)-2-methylpropan-1-ol.", "Step 2: The intermediate compound is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the final product, 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride." ] }

CAS RN

2763786-82-7

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.